molecular formula C13H12ClNO2 B6331412 5-Chloromethyl-2-(4-methoxy-phenoxy)-pyridine, 95% CAS No. 1305773-85-6

5-Chloromethyl-2-(4-methoxy-phenoxy)-pyridine, 95%

Cat. No. B6331412
CAS RN: 1305773-85-6
M. Wt: 249.69 g/mol
InChI Key: QBDFCMGJAQGLNG-UHFFFAOYSA-N
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Description

5-Chloromethyl-2-(4-methoxy-phenoxy)-pyridine, 95% (5-CM-2-MOP-Pyridine) is a synthetic chemical compound that is widely used in scientific research and laboratory experiments. It is also known as 5-CM-2-MOP-Pyridine, and is composed of five carbon atoms, one chlorine atom, two oxygen atoms, and two nitrogen atoms. This compound has a molecular weight of 198.58 g/mol and a molecular formula of C8H9ClN2O2. It is a white crystalline solid with a melting point of 63-66°C. 5-CM-2-MOP-Pyridine is used in a variety of applications, such as the synthesis of organic compounds, the determination of enzyme activity, and the study of biological processes.

Scientific Research Applications

5-CM-2-MOP-Pyridine has a variety of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, such as 2-chloro-5-methoxy-phenoxy-pyridine, which is a useful intermediate for the synthesis of various pharmaceuticals. It is also used in enzyme assays to determine the activity of enzymes, such as acetylcholinesterase. In addition, 5-CM-2-MOP-Pyridine has been used in the study of biological processes, such as the regulation of gene expression.

Mechanism of Action

The mechanism of action of 5-CM-2-MOP-Pyridine is not fully understood. It is believed that the compound interacts with the active sites of enzymes, such as acetylcholinesterase, and alters their activity. It is also believed to interact with certain proteins and nucleic acids, which may lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CM-2-MOP-Pyridine are not fully understood. However, it is known that the compound is able to interact with certain enzymes and proteins, which can lead to changes in the activity of the enzymes and proteins. It is also believed that the compound may have an effect on gene expression.

Advantages and Limitations for Lab Experiments

The use of 5-CM-2-MOP-Pyridine in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and the synthesis of the compound is simple and can be carried out in a short amount of time. In addition, the compound is stable under normal laboratory conditions and can be stored for long periods of time. The main limitation of the compound is that it is not water-soluble, which can limit its use in some experiments.

Future Directions

The use of 5-CM-2-MOP-Pyridine in scientific research is a rapidly growing field. Future research will focus on further elucidating the biochemical and physiological effects of the compound, as well as its mechanisms of action. In addition, further research will be conducted to determine the potential applications of the compound in the synthesis of organic compounds, enzyme assays, and gene expression studies. Finally, research will be conducted to develop more efficient and cost-effective synthesis methods for 5-CM-2-MOP-Pyridine.

Synthesis Methods

The synthesis of 5-CM-2-MOP-Pyridine is a multi-step process that involves the reaction of 4-methoxy-phenol with chloroacetic acid and pyridine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The yield of the reaction is typically in the range of 95-100%.

properties

IUPAC Name

5-(chloromethyl)-2-(4-methoxyphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-11-3-5-12(6-4-11)17-13-7-2-10(8-14)9-15-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDFCMGJAQGLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=C(C=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloromethyl-2-(4-methoxy-phenoxy)-pyridine

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